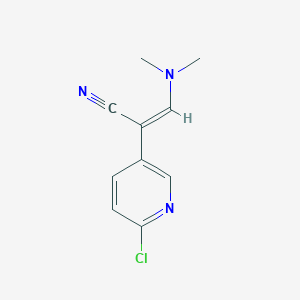

(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is derived through systematic analysis of its structural components. The parent chain is identified as a prop-2-enenitrile backbone, with substituents prioritized according to functional group hierarchy:

- 6-Chloropyridin-3-yl : A pyridine ring substituted with chlorine at position 6, attached to the prop-2-enenitrile backbone at position 3.

- Dimethylamino group : A tertiary amine ($$ \text{N}(\text{CH}3)2 $$) bonded to the central carbon of the propenenitrile chain.

The Z stereodescriptor in the compound’s name specifies the spatial arrangement of substituents around the double bond. According to the Cahn-Ingold-Prelog rules, the higher-priority groups (nitrile and pyridine) are positioned on opposite sides of the double bond, as depicted in its SMILES notation: CN(C)C=C(C#N)C1=CN=C(C=C1)Cl.

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{10}\text{H}{10}\text{ClN}_3 $$ |

| Molecular weight | 207.66 g/mol |

| IUPAC name | (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile |

| SMILES | CN(C)C=C(C#N)C1=CN=C(C=C1)Cl |

Stereochemical Configuration and Geometric Isomerism

The Z configuration of the double bond in this compound is critical to its three-dimensional geometry. In the $$ \text{C}= \text{C} $$ moiety, the nitrile ($$ -\text{C}\equiv\text{N} $$) and pyridinyl groups occupy trans positions relative to the dimethylamino ($$ -\text{N}(\text{CH}3)2 $$) and hydrogen substituents. This arrangement creates a planar enaminonitrile system, which facilitates conjugation between the lone pairs of the dimethylamino group and the electron-deficient pyridine ring.

Density Functional Theory (DFT) studies on analogous enaminonitriles reveal that the Z isomer is thermodynamically favored over the E isomer due to reduced steric hindrance and enhanced resonance stabilization. For instance, in related sulfonyl-containing enaminonitriles, the Z configuration demonstrated a stabilization energy advantage of approximately 1.9 kcal/mol compared to the E form, as calculated via Gaussian-based computational models.

Electron Distribution and Conformational Analysis

The electronic landscape of this compound is dominated by two opposing effects:

- Electron-withdrawing groups : The nitrile ($$ -\text{C}\equiv\text{N} $$) and chlorine atom on the pyridine ring create localized regions of electron deficiency.

- Electron-donating groups : The dimethylamino moiety donates electron density via resonance, delocalizing charge into the conjugated $$ \pi $$-system.

This interplay results in a polarized double bond, with partial positive charge accumulation on the pyridine-associated carbon and partial negative charge on the dimethylamino side. Conformational analysis using rotational barrier calculations indicates restricted rotation around the $$ \text{C}- \text{C} $$ single bond adjacent to the nitrile group, favoring a planar conformation that maximizes $$ \pi $$-orbital overlap.

Resonance Contributions :

$$

\text{CH}3-\text{N}(\text{CH}3)-\text{CH}=\text{C}(\text{C}\equiv\text{N})-\text{Pyridine} \leftrightarrow \text{CH}3-\text{N}^+(\text{CH}3)-\text{CH}-\text{C}^-(\text{C}\equiv\text{N})-\text{Pyridine}

$$

This resonance stabilizes the molecule and enhances its electrophilic character at the nitrile-bearing carbon, making it reactive toward nucleophilic agents in synthetic applications.

Properties

IUPAC Name |

(Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEOWBUTVRKGGW-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with dimethylamine and a suitable nitrile source under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the enamine intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in industrial synthesis include dimethylformamide (DMF) and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile exhibit anticancer properties. Research has focused on the ability of such compounds to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, suggesting a promising avenue for drug development.

Antimicrobial Properties

The compound's structural features may contribute to its antimicrobial efficacy. Studies have demonstrated that related pyridine-based compounds possess significant antibacterial and antifungal activities. This opens up possibilities for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Neurological Applications

The dimethylamino group in the structure suggests potential interactions with neurotransmitter systems, particularly in the context of neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter release and neuronal excitability, indicating that this compound could be explored for treating neurological disorders.

Pesticide Development

Given its chlorinated pyridine structure, this compound may serve as a lead structure for developing new pesticides or herbicides. Research into similar compounds has shown effectiveness against various pests while minimizing environmental impact. The potential for designing selective agents that target specific pests without harming beneficial insects is a significant area of interest.

Plant Growth Regulators

Research has suggested that certain nitriles can influence plant growth and development. By exploring the application of this compound as a plant growth regulator, scientists could develop innovative agricultural solutions to enhance crop yield and resilience.

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be incorporated into various polymeric materials. Its reactivity can be harnessed to create functional materials with tailored properties for applications in electronics, coatings, and nanotechnology.

Nanomaterials

Recent advancements in nanotechnology have highlighted the role of organic compounds in synthesizing nanoparticles. The compound's ability to stabilize metal nanoparticles could lead to novel applications in catalysis and sensor technology.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyridine derivatives, including those related to this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, indicating a potential pathway for drug development.

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists assessed the efficacy of chlorinated pyridine derivatives as pesticides. The findings indicated that these compounds effectively reduced pest populations while maintaining safety profiles for non-target organisms, suggesting viable options for sustainable agriculture.

Mechanism of Action

The mechanism of action of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The chloropyridine moiety may bind to enzyme active sites or receptor proteins, while the dimethylamino group can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects and Molecular Geometry

The target compound differs from structurally similar derivatives in the nature and position of substituents. Key comparisons include:

- Pyridine vs. Phenyl Rings : The 6-chloropyridin-3-yl group introduces a nitrogen atom in the meta position, enhancing electron-withdrawing effects compared to chlorophenyl analogs. This alters conjugation and intermolecular interactions (e.g., halogen bonding) .

- Substituent Position : Pyridine nitrogen placement (ortho, meta, para) significantly affects molecular packing. For example, para-substituted pyridine derivatives exhibit stronger π-π stacking than meta-substituted ones due to planar alignment .

Electronic Properties

HOMO-LUMO Energy Gaps

Density functional theory (DFT) calculations for analogous compounds reveal substituent-dependent electronic structures:

- The 6-chloro substituent on pyridine is expected to lower LUMO energy slightly compared to non-chlorinated analogs, enhancing electron affinity .

- Dimethylamino donors generate higher HOMO energies than diphenylamino groups, reducing the HOMO-LUMO gap .

Optical Properties

Fluorescence and Emission Behavior

- The dimethylamino group’s smaller size may reduce AIE efficiency .

- Crystal-Dependent Emissions : The bromophenyl analog in shows dual emissions (450 nm and 500 nm) due to crystal size and packing. The target compound’s chloropyridinyl group may lead to similar size-dependent effects, but with hypsochromic shifts (shorter wavelengths) owing to chlorine’s electronegativity .

Solvent and Conformational Effects

- Conformational Stability: Compounds like I adopt anti/syn conformers in different solvents (e.g., chloroform vs. methanol). The target compound’s dimethylamino group may stabilize the anti-conformer due to reduced steric hindrance compared to diphenylamino analogs .

- Solvent Polarity: Polar solvents (e.g., methanol) stabilize charge-separated states, altering absorbance maxima. For example, Compound I shows a 20 nm bathochromic shift in methanol compared to cyclohexane .

Biological Activity

(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile, also known by its CAS number 1092346-79-6, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H10ClN3

- Molecular Weight : 207.66 g/mol

- CAS Number : 1092346-79-6

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in the context of its potential as an insecticide and its effects on certain biological pathways.

Insecticidal Properties

Research indicates that compounds similar to this compound exhibit significant insecticidal activity. Specifically, studies on N-substituted (6-halooalkylpyridin-3-yl) compounds suggest effectiveness against various insect species, indicating that this compound may share similar properties .

The proposed mechanism of action for this compound involves interference with the nervous system of insects. This is likely due to its ability to affect neurotransmitter pathways, though specific pathways remain to be fully elucidated.

Case Study 1: Insecticidal Efficacy

A study published in a patent document highlighted the efficacy of related compounds in controlling insect populations. The findings suggested that modifications in the molecular structure could enhance insecticidal properties, making it a candidate for further development as an agricultural pesticide .

Case Study 2: Structure-Activity Relationship (SAR)

Research on SAR has shown that the presence of the chloropyridine moiety significantly influences biological activity. The dimethylamino group appears to enhance solubility and bioavailability, which are critical factors for effective pest control agents .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via Knoevenagel condensation or nucleophilic substitution, leveraging chloro-pyridine derivatives and dimethylamine precursors. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C to prevent side reactions.

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction efficiency .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone. For example, the Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-alkene protons) .

- X-ray Diffraction : Resolves spatial arrangement of the chloropyridinyl and dimethylamino groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 236.06) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

- Answer :

- Molecular Dynamics (MD) Simulations : Study conformational stability in solvent environments (e.g., water, DMSO) using software like GROMACS.

- Docking Studies : Tools like AutoDock Vina assess binding affinities to enzymes (e.g., cytochrome P450) or receptors, leveraging PubChem’s 3D conformer database .

- DFT Calculations : Evaluate electron distribution in the enenitrile moiety to predict sites for electrophilic/nucleophilic attack .

Q. What strategies address contradictions in reported bioactivity data across studies?

- Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability.

- Dose-Response Curves : Compare EC₅₀ values under identical experimental conditions (pH, temperature).

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., marine compound bioactivity reviews ) to identify outliers.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

- Answer :

- Modification Sites :

- Chloropyridinyl Group : Introduce electron-withdrawing substituents (e.g., -NO₂) to modulate electron density.

- Dimethylamino Group : Replace with bulkier amines (e.g., piperidine) to sterically hinder non-target interactions.

- Activity Profiling : Test derivatives against a panel of biological targets (e.g., antimicrobial, anticancer) using protocols from validated pharmacological studies .

Methodological Notes

- Stereochemical Purity : Use chiral HPLC (e.g., CHIRALPAK® columns) to separate enantiomers if unintended racemization occurs during synthesis .

- Data Reproducibility : Archive raw spectral data and crystallographic files (CIF format) in public repositories (e.g., Cambridge Structural Database) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.